molecular formula C17H24N2O4 B12285562 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid CAS No. 162046-67-5

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid

Cat. No.: B12285562
CAS No.: 162046-67-5
M. Wt: 320.4 g/mol
InChI Key: GEEFZWKUBUAISB-UHFFFAOYSA-N
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Description

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a phenylacetic acid moiety. This compound is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with phenylacetic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors or ion channels, leading to changes in their activity. The exact molecular pathways and targets are still under investigation, but its effects are believed to be mediated through these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

CAS No.

162046-67-5

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]acetic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)14-6-4-13(5-7-14)12-15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21)

InChI Key

GEEFZWKUBUAISB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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